![molecular formula C13H20Cl2N2 B2500355 [(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride CAS No. 1485393-23-4](/img/structure/B2500355.png)
[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,5R)-2-benzyl-2-azabicyclo[310]hexan-1-yl]methanamine dihydrochloride is a synthetic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride typically involves the following steps:
Formation of the Bicyclic Core: The initial step involves the formation of the bicyclic core structure. This can be achieved through a cyclization reaction where a suitable precursor undergoes intramolecular cyclization under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a benzyl halide and a strong base to facilitate the substitution.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form. This is done by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can be performed on the bicyclic core or the amine group, often using hydrogenation or hydride donors.
Substitution: Nucleophilic substitution reactions are common, especially at the benzyl group, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzyl alcohol or benzaldehyde, while reduction of the bicyclic core can lead to various reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, [(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its bicyclic structure allows it to fit into specific binding sites on proteins and enzymes, making it a useful tool for probing biological mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as a candidate for the treatment of neurological disorders due to its ability to interact with neurotransmitter receptors.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it a versatile component in industrial processes.
Mechanism of Action
The mechanism of action of [(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound binds to these receptors, modulating their activity and influencing neurotransmitter release. This interaction can lead to changes in neuronal signaling pathways, which may underlie its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride
- (1S,5R)-2-phenyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride
Uniqueness
[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride is unique due to its specific stereochemistry and the presence of the benzyl group. This configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c14-10-13-8-12(13)6-7-15(13)9-11-4-2-1-3-5-11;;/h1-5,12H,6-10,14H2;2*1H/t12-,13-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTAQOXYTKIGGR-SNFSYSBXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(C1C2)CN)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@]2([C@H]1C2)CN)CC3=CC=CC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)
methyl}carbamate](/img/structure/B2500273.png)
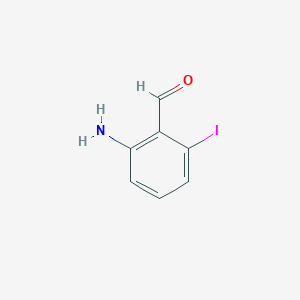
![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)
![2-[(cyanomethyl)sulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2500279.png)
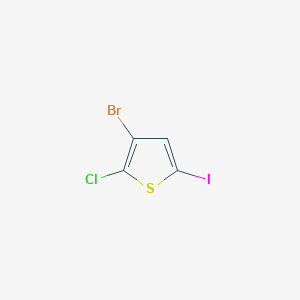
![Methyl 2-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B2500286.png)
![3-{[(tert-butoxy)carbonyl]amino}-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2500288.png)
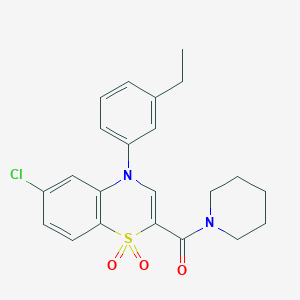
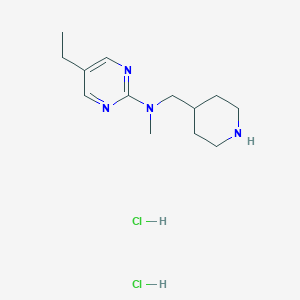
![1-[4-(trifluoromethyl)phenyl]-2-azaspiro[3.3]heptane](/img/structure/B2500292.png)
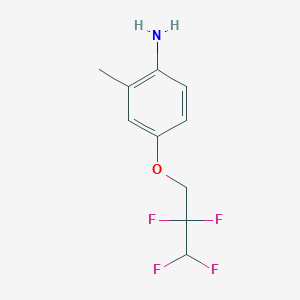

![5-[(2-Hydroxyethyl)sulfanyl]-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2500295.png)
